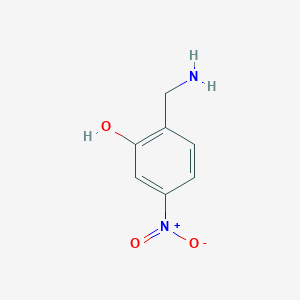
2-(Aminomethyl)-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-nitrophenol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
There appears to be a discrepancy in the query regarding the name of the compound. The query asks about "2-(Aminomethyl)-5-nitrophenol," but the search results largely focus on "2-Amino-5-nitrophenol." These are different compounds with potentially distinct applications. Given this, the following response will focus on the applications of 2-Amino-5-nitrophenol, as this is the compound for which information is available in the search results.
2-Amino-5-nitrophenol is a chemical compound with a variety of applications, including use as an intermediate in the manufacture of azo dyes, in semi-permanent and permanent hair coloring products, and as an industrial starting material . The compound has the o-aminophenol structure, which may serve as a reducing agent . The degree of reducibility can be controlled by introducing a suitable substituent and converting the nitro group into another functional group .
Industrial Applications
- Starting Material: 2-Amino-5-nitrophenol derivatives serve as general-purpose compounds and can be converted into synthetic intermediates of higher added value through the reduction of the nitro group .
- Reducing Agents and Antioxidants: These derivatives are important as reducing agents, antioxidants, or synthetic intermediates that can be converted into physiologically active compounds by modifying the nitrogen atom .
- Cyan-Image-Forming Couplers: 2-Amino-5-nitrophenol derivatives are important as synthetic intermediates for cyan-image-forming couplers in photographic chemistry . 2,5-diacylaminophenol cyan-couplers show good color restoration upon development, and the resulting dyes have good fastness to heat and/or humidity .
Use in Hair Coloring
- 2-Amino-5-nitrophenol is used as a dye in semi-permanent hair coloring in many countries . For this application, 2-amino-5-nitrophenol is mixed (at levels up to 0.5%) with a blend of several other dyes in a shampoo base to produce the final color .
Safety Considerations
- 2-Amino-5-nitrophenol induced mutation in bacteriophage, Salmonella typhimurium, and at the tk locus in mouse lymphoma L5178Y cells . It also induced sister chromatid exchange and chromosomal aberrations in cultured Chinese hamster ovary cells .
- 2-Amino-5-nitrophenol did not induce dominant lethal mutation in rats exposed in vivo .
Propiedades
Número CAS |
651733-06-1 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 |
Nombre IUPAC |
2-(aminomethyl)-5-nitrophenol |
InChI |
InChI=1S/C7H8N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H,4,8H2 |
Clave InChI |
PAFDSHIQFYZQSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)CN |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















